molecular formula C9H13N3O3 B7193131 N-(4-amino-2-methyl-4-oxobutan-2-yl)-1,2-oxazole-3-carboxamide

N-(4-amino-2-methyl-4-oxobutan-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B7193131
M. Wt: 211.22 g/mol
InChI Key: XXXNBJPZWKHUGD-UHFFFAOYSA-N
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Description

N-(4-amino-2-methyl-4-oxobutan-2-yl)-1,2-oxazole-3-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and industrial chemistry. This compound is characterized by its unique structure, which includes an oxazole ring and an amide functional group.

Properties

IUPAC Name

N-(4-amino-2-methyl-4-oxobutan-2-yl)-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3/c1-9(2,5-7(10)13)11-8(14)6-3-4-15-12-6/h3-4H,5H2,1-2H3,(H2,10,13)(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXXNBJPZWKHUGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)N)NC(=O)C1=NOC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2-methyl-4-oxobutan-2-yl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the amide group: This step involves the reaction of the oxazole intermediate with an appropriate amine or amide precursor.

    Final assembly: The final product is obtained through purification processes such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-2-methyl-4-oxobutan-2-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-(4-amino-2-methyl-4-oxobutan-2-yl)-1,2-oxazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active ingredient.

    Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular pathways.

    Industrial Chemistry: It serves as a precursor for the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(4-amino-2-methyl-4-oxobutan-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-amino-2-methyl-4-oxobutan-2-yl)-3-chloro-6-(3,5-dimethylpyrazol-1-yl)pyridine-2-carboxamide
  • tert-Butyl (4-amino-2-methyl-4-oxobutan-2-yl)carbamate

Uniqueness

N-(4-amino-2-methyl-4-oxobutan-2-yl)-1,2-oxazole-3-carboxamide is unique due to its specific structural features, such as the oxazole ring and the amide group. These features confer distinct chemical and biological properties, making it valuable for various applications.

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